2-(Aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide
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Overview
Description
2-(Aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide is an organic compound belonging to the class of pyridinecarboxamides This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, along with a hydroxyphenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the pyridine ring.
Attachment of the Hydroxyphenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a hydroxyphenyl group is introduced to the pyridine ring.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyridine derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of advanced catalysts, continuous flow reactors, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(Aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine-4-carboxamide: Lacks the hydroxyphenyl group, which may affect its chemical and biological properties.
N-(2-Hydroxyphenyl)pyridine-4-carboxamide: Lacks the aminomethyl group, which may influence its reactivity and applications.
2-(Aminomethyl)-N-phenylpyridine-4-carboxamide: Similar structure but without the hydroxy group, which can alter its interactions and effects.
Uniqueness
2-(Aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide is unique due to the presence of both the aminomethyl and hydroxyphenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H13N3O2 |
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Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-(aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H13N3O2/c14-8-10-7-9(5-6-15-10)13(18)16-11-3-1-2-4-12(11)17/h1-7,17H,8,14H2,(H,16,18) |
InChI Key |
QZRAKMPPKCNOQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=NC=C2)CN)O |
Origin of Product |
United States |
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